molecular formula C10H12N2O2S B1419830 1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 1094271-45-0

1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B1419830
CAS No.: 1094271-45-0
M. Wt: 224.28 g/mol
InChI Key: XVYIJKPPQWYKEU-UHFFFAOYSA-N
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Description

1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that contains both a thieno and pyrazole ring system

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thieno precursor with a pyrazole derivative, followed by carboxylation. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to the presence of both thieno and pyrazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-5(2)8-6-4-7(10(13)14)15-9(6)12(3)11-8/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYIJKPPQWYKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1C=C(S2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Reactant of Route 6
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